(S)-7-Benzyloxy Warfarin Quinidine Salt
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Overview
Description
(S)-7-Benzyloxy Warfarin Quinidine Salt is a compound that combines the properties of (S)-Warfarin and Quinidine (S)-Warfarin is a potent anticoagulant, while Quinidine is an antiarrhythmic agent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Benzyloxy Warfarin Quinidine Salt involves the following steps:
Synthesis of (S)-Warfarin: (S)-Warfarin is synthesized through the condensation of 4-hydroxycoumarin with benzylideneacetone under basic conditions.
Synthesis of Quinidine: Quinidine is extracted from the bark of the Cinchona tree and purified through crystallization.
Formation of the Salt: The (S)-Warfarin and Quinidine are combined in a suitable solvent, such as ethanol, and the mixture is stirred at room temperature to form the salt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of the individual components followed by their combination under controlled conditions. The process includes:
Bulk Synthesis: Large quantities of (S)-Warfarin and Quinidine are synthesized using optimized reaction conditions.
Purification: The compounds are purified through recrystallization and chromatography to ensure high purity.
Salt Formation: The purified compounds are combined in a solvent, and the resulting salt is isolated through filtration and drying.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Benzyloxy Warfarin Quinidine Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products
Oxidation: Oxidized derivatives of (S)-Warfarin and Quinidine.
Reduction: Reduced forms of the parent compounds.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(S)-7-Benzyloxy Warfarin Quinidine Salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential use in anticoagulation and antiarrhythmic therapy.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (S)-7-Benzyloxy Warfarin Quinidine Salt involves:
Comparison with Similar Compounds
Similar Compounds
Warfarin: A widely used anticoagulant with similar anticoagulation properties.
Quinidine: An antiarrhythmic agent with similar effects on cardiac rhythm.
Phenprocoumon: Another coumarin derivative with anticoagulant properties.
Cloricromen: A synthetic coumarin with antithrombotic effects.
Uniqueness
(S)-7-Benzyloxy Warfarin Quinidine Salt is unique due to its combined anticoagulant and antiarrhythmic properties, making it a potential dual-action therapeutic agent .
Properties
Molecular Formula |
C46H46N2O7 |
---|---|
Molecular Weight |
738.9 g/mol |
IUPAC Name |
(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;4-hydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-7-phenylmethoxychromen-2-one |
InChI |
InChI=1S/C26H22O5.C20H24N2O2/c1-17(27)14-22(19-10-6-3-7-11-19)24-25(28)21-13-12-20(15-23(21)31-26(24)29)30-16-18-8-4-2-5-9-18;1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h2-13,15,22,28H,14,16H2,1H3;3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t22-;13-,14?,19+,20-/m00/s1 |
InChI Key |
LPXJCYJFWUYNKS-GAPLCKDPSA-N |
Isomeric SMILES |
CC(=O)C[C@@H](C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)OC2=O)O.COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)OC2=O)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
Origin of Product |
United States |
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